methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound It features a pyrrole ring substituted with various functional groups, including dichlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the dichlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group could enhance binding affinity to certain proteins, while the pyrrole ring might facilitate interactions with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- **Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The unique combination of functional groups in methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate provides distinct chemical properties. The presence of both dichlorophenyl and methylphenyl groups can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H24Cl2N2O3 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
methyl (5E)-5-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-1-(4-methylphenyl)-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C27H24Cl2N2O3/c1-15-6-9-21(10-7-15)31-18(4)25(27(33)34-5)26(32)24(31)13-19-12-16(2)30(17(19)3)23-11-8-20(28)14-22(23)29/h6-14H,1-5H3/b24-13+ |
InChI Key |
MBMXCNUFDBDMPR-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=C(N(C(=C3)C)C4=C(C=C(C=C4)Cl)Cl)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=C(N(C(=C3)C)C4=C(C=C(C=C4)Cl)Cl)C)C(=O)OC)C |
Origin of Product |
United States |
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